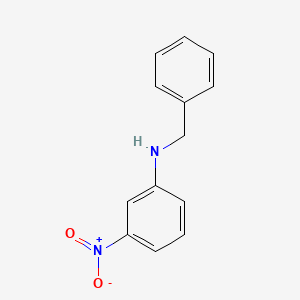

N-benzyl-3-nitroaniline

描述

Contextualization within Contemporary Organic Chemistry

N-benzyl-3-nitroaniline is an organic compound that has garnered interest in various fields of modern chemical research. cymitquimica.com Structurally, it is a secondary amine featuring a benzyl (B1604629) group and a nitro-substituted aniline (B41778) moiety. cymitquimica.com This specific arrangement of functional groups, particularly the nitro group on the aromatic ring, makes it a valuable intermediate in organic synthesis. cymitquimica.com Its applications are noted in the preparation of dyes and pharmaceuticals, where the nitro group can be chemically modified for further molecular elaboration. cymitquimica.com

A significant area of contemporary research focuses on the material science applications of this compound, specifically in the domain of nonlinear optics (NLO). springerprofessional.deresearchgate.net Single crystals of the compound have been shown to exhibit second-order NLO properties, which are crucial for the development of optical devices used in laser technology and telecommunications. springerprofessional.de The non-centrosymmetric nature of its crystal structure is a key determinant of these NLO capabilities. springerprofessional.de Research has demonstrated that this compound crystals have a second harmonic generation (SHG) efficiency approximately 2.5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. researchgate.net This positions this compound as a promising candidate for fabricating advanced optoelectronic devices. springerprofessional.de

The synthesis of this compound is typically achieved through the condensation reaction of 3-nitroaniline (B104315) and benzaldehyde (B42025). springerprofessional.de This method, followed by crystallization, yields the compound in a solid, often yellow to orange, crystalline form. cymitquimica.comresearchgate.net The compound's molecular structure has been elucidated by single-crystal X-ray diffraction, revealing a monoclinic crystal system with a P21 space group. springerprofessional.deresearchgate.net Detailed structural studies have also analyzed the intermolecular interactions and molecular conformation, noting a bent structure with a significant torsion angle between the phenyl and nitrophenyl planes. researchgate.netirb.hr

Historical Trajectories of this compound Investigations

The investigation of this compound, while not as extensive as some other nitroaniline isomers, has a documented history within preparative and structural chemistry. A notable point in its history is its inclusion as a synthetic challenge in the Preparatory Problems for the 40th International Chemistry Olympiad in 2008. researchgate.net This indicates its value as a compound for demonstrating key principles of organic synthesis to advanced students.

A key scientific publication in 2011 provided a detailed characterization of this compound's crystal and molecular structure. researchgate.net This study, published in Acta Crystallographica Section E, detailed its synthesis via a modified procedure and its crystallization from ethanol (B145695). researchgate.net The researchers determined its bent conformation and the specific hydrogen bonding patterns that dictate its supramolecular assembly. researchgate.net This work established a foundational understanding of the compound's solid-state architecture.

More recent research, particularly in 2023, has shifted the focus towards its potential in materials science. springerprofessional.de Studies have concentrated on growing high-quality single crystals of this compound and characterizing their physical properties, such as thermal stability, mechanical strength, and, most importantly, their nonlinear optical response. springerprofessional.deresearchgate.net This contemporary research builds upon the earlier structural knowledge to explore functional applications, highlighting a trajectory from fundamental chemical synthesis and characterization to advanced materials development.

Structure

3D Structure

属性

IUPAC Name |

N-benzyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZNWAWUJPSLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350550 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33334-94-0 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 3 Nitroaniline and Analogues

Established Synthetic Routes to N-benzyl-3-nitroaniline

The synthesis of this compound, a valuable intermediate in various chemical industries, can be achieved through several established chemical reactions. These methods primarily involve the formation of a carbon-nitrogen bond between a benzyl (B1604629) group and a 3-nitroaniline (B104315) moiety. The choice of a specific synthetic route often depends on factors such as the availability of starting materials, desired yield, and reaction conditions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents a direct method for the synthesis of this compound. This approach typically involves the reaction of an aryl halide bearing a nitro group with benzylamine (B48309). For instance, 1-fluoro-2-nitrobenzene (B31998) can react with benzylamine to yield N-benzyl-2-nitroaniline. mdpi.comd-nb.info Similarly, the reaction of 1-fluoro-3-nitrobenzene (B1663965) or 1-chloro-3-nitrobenzene (B92001) with benzylamine would be expected to produce this compound. The presence of the electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack by the amine. clockss.orgacs.org

The reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comkisti.re.kr The base serves to deprotonate the amine, increasing its nucleophilicity.

Modern variations of this method, such as the Buchwald-Hartwig amination, offer a powerful alternative. organic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and amines. organic-chemistry.orgbeilstein-journals.org While specific examples for this compound are not prevalent in the provided search results, the general applicability of this method to a wide range of anilines and aryl halides suggests its potential for this specific synthesis. orgsyn.orgnih.gov For example, the coupling of 3-bromonitrobenzene with benzylamine in the presence of a palladium catalyst and a suitable ligand could yield the desired product. researchgate.net

| Method | Typical Reactants | Key Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Classical SNAr | Aryl halide (e.g., 1-fluoro-3-nitrobenzene), Benzylamine | Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMF) | Direct, often uses readily available starting materials | May require harsh conditions, regioselectivity can be an issue with certain substrates |

| Buchwald-Hartwig Amination | Aryl halide/triflate (e.g., 3-bromonitrobenzene), Benzylamine | Palladium catalyst, Ligand (e.g., X-Phos), Base (e.g., NaOt-Bu) | High efficiency, broad substrate scope, milder conditions than classical SNAr | Cost of catalyst and ligands, sensitivity to air and moisture |

Alkylation Strategies for N-substitution

A common and straightforward method for synthesizing this compound is the direct alkylation of 3-nitroaniline with a benzyl halide, such as benzyl bromide or benzyl chloride. rsc.orgacademicpublishers.orgreading.ac.uk This reaction falls under the category of nucleophilic substitution, where the amino group of 3-nitroaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct and to facilitate the reaction. A phase-transfer catalyst may also be employed to enhance the reaction rate between reactants in different phases.

For example, the synthesis of the analogous N-benzyl-4-nitroaniline has been achieved by reacting 4-nitroaniline (B120555) with benzyl chloride using sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst. A similar approach can be readily adapted for the synthesis of the 3-nitro isomer.

| Parameter | Description | Example |

|---|---|---|

| Alkylating Agent | A benzyl derivative with a good leaving group. | Benzyl chloride, Benzyl bromide sdiarticle3.com |

| Base | Neutralizes the acid byproduct. | Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃) |

| Solvent | Provides a medium for the reaction. | Dimethylformamide (DMF), Acetonitrile |

| Catalyst | Can enhance the reaction rate. | Phase-transfer catalysts (e.g., TEBABr) |

Reductive Amination Protocols for this compound Precursors

Reductive amination provides an alternative pathway to this compound, proceeding through the reaction of 3-nitrobenzaldehyde (B41214) with benzylamine. researchgate.netarkat-usa.org This two-step, one-pot process involves the initial formation of an imine intermediate via the condensation of the aldehyde and the amine, followed by the in-situ reduction of the imine to the corresponding secondary amine. arkat-usa.orgchemrxiv.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. researchgate.net It is important to select a reducing agent that chemoselectively reduces the imine in the presence of the nitro group. Studies have shown that under certain conditions, some reducing agents like sodium borohydride can partially reduce the nitro group, leading to undesired byproducts. researchgate.net Therefore, careful optimization of the reaction conditions and the choice of reducing agent is crucial for achieving a high yield of the desired this compound. chemrxiv.org For instance, borane-tert-butylamine complex activated with methanesulfonic acid has been identified as a safer alternative that avoids the partial reduction of the nitro group. researchgate.net

This method offers the advantage of utilizing readily available aldehydes and amines as starting materials. rsc.org

Nitration Procedures of Benzylated Aniline (B41778) Derivatives

The nitration of N-benzylaniline is another synthetic route to obtain nitro-substituted N-benzylaniline derivatives. smolecule.com The regioselectivity of this electrophilic aromatic substitution reaction is highly dependent on the reaction conditions, particularly the nitrating agent used. rsc.org

Direct nitration of aniline itself is often problematic as the amino group is highly susceptible to oxidation. quora.com Therefore, the amino group is typically protected, for instance by acetylation, before the nitration step. ulisboa.pt In the case of N-benzylaniline, the benzyl group itself offers some steric hindrance and electronic effects that influence the position of nitration.

When N-benzylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid, the primary products are phenyl-3-nitrobenzylamine and a smaller amount of phenyl-4-nitrobenzylamine. rsc.org This indicates that under these strong acidic conditions, nitration occurs on the benzyl ring rather than the aniline ring.

However, to obtain this compound, the nitration would need to occur on the aniline ring at the meta position relative to the benzylamino group. The benzylamino group is an activating, ortho-, para-directing group. Therefore, direct nitration of N-benzylaniline is unlikely to yield the 3-nitro isomer as the major product. Instead, a more plausible route would involve the nitration of a precursor where the directing effects favor meta-substitution, or through a multi-step synthesis involving protection and deprotection steps to control the regioselectivity. ulisboa.pt More recent methods using milder nitrating agents like tert-butyl nitrite (B80452) have been developed for the regioselective nitration of N-alkylanilines, which could potentially be adapted for this synthesis. sci-hub.seresearchgate.netnih.govacs.org

Crystal Growth Techniques for High-Quality this compound Single Crystals

High-quality single crystals of this compound are of interest for various applications, including nonlinear optics. researchgate.netspringerprofessional.de The growth of large, defect-free crystals is crucial for these applications.

Low-Temperature Solution Growth Methods

Low-temperature solution growth is a widely used and effective technique for growing single crystals of organic materials that may be thermally unstable at higher temperatures. tsijournals.comijcrt.orgnasa.gov This method relies on the principle of creating a supersaturated solution from which the crystalline material can precipitate in a controlled manner.

A common approach is the slow evaporation method. researchgate.netspringerprofessional.deresearchgate.net In this technique, a saturated solution of this compound is prepared in a suitable solvent at a constant temperature. tsijournals.com The solvent is then allowed to evaporate slowly, which gradually increases the concentration of the solute, leading to supersaturation and subsequent crystal growth. academie-sciences.fr The choice of solvent is critical; it should have a moderate solubility for the compound and a suitable vapor pressure to allow for a slow and controlled evaporation rate. ijcrt.org For this compound, ethanol (B145695) has been successfully used as a solvent for crystal growth. researchgate.net

The quality of the resulting crystals depends on several factors, including the purity of the starting material, the rate of evaporation, and the stability of the growth temperature. nasa.govacademie-sciences.fr Slow cooling of a saturated solution is another variant of the low-temperature solution growth method. nasa.gov In this approach, a saturated solution is prepared at a higher temperature and then slowly cooled, causing the solubility of the compound to decrease and leading to crystallization. academie-sciences.fr

| Factor | Importance | Considerations for this compound |

|---|---|---|

| Purity of Compound | High purity is essential to avoid incorporation of impurities into the crystal lattice, which can lead to defects. | The synthesized this compound should be purified, for example, by recrystallization. x-mol.com |

| Solvent Selection | The solvent should have good solubility for the compound at the operating temperature and a suitable evaporation rate. | Ethanol has been shown to be a suitable solvent. researchgate.net Other potential solvents could be investigated based on solubility tests. tsijournals.com |

| Evaporation/Cooling Rate | A slow and controlled rate is crucial for the growth of large, high-quality single crystals. nasa.govacademie-sciences.fr | The container holding the solution can be loosely covered to control the evaporation rate. For slow cooling, a programmable temperature controller is ideal. nasa.gov |

| Temperature Stability | Fluctuations in temperature can lead to uncontrolled nucleation and the formation of multiple small crystals instead of a single large one. tsijournals.com | A constant temperature bath or a well-insulated environment is recommended. |

Slow Evaporation Solution Growth Techniques

The slow evaporation solution growth technique is a widely utilized and effective method for producing high-quality single crystals of this compound (NB3N), which are essential for evaluating their physical properties, especially for nonlinear optical (NLO) applications. springerprofessional.deresearchgate.netdntb.gov.ua This technique involves dissolving the synthesized compound in a suitable solvent to create a saturated or slightly supersaturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over time. This gradual increase in concentration leads to the formation of well-ordered single crystals. academie-sciences.fr

For this compound, researchers have successfully grown crystals using this method from various solvents. A common procedure involves dissolving the purified this compound powder in hot ethanol. researchgate.net The solution is then allowed to cool to room temperature, filtered to remove any impurities, and the filtrate is left for slow evaporation. researchgate.net Single crystals suitable for X-ray diffraction studies have been reported to form over a period of approximately four days using this procedure. researchgate.net Other studies mention the growth of NB3N crystals from an aqueous solution via a low-temperature solution growth technique. researchgate.netresearchgate.net The resulting crystals have been characterized as having a non-centrosymmetric monoclinic crystal system with the P21 space group, a desirable feature for second-order NLO applications. springerprofessional.deresearchgate.netresearchgate.net

Below is a table summarizing the parameters used in the slow evaporation growth of this compound crystals as reported in the literature.

| Compound | Solvent | Temperature | Duration | Crystal System | Space Group | Source |

| This compound | Ethanol | Room Temperature | ~4 days | Monoclinic | P2₁ | researchgate.net |

| This compound | Aqueous Solution | Low Temperature | Not Specified | Monoclinic | P2₁ | researchgate.netresearchgate.net |

| This compound | Not Specified | Not Specified | Not Specified | Monoclinic | P2₁ | springerprofessional.deresearchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to create more environmentally friendly, efficient, and cost-effective processes. A key focus has been on the synthesis of the Schiff base (imine) intermediate, typically formed from the condensation of an aniline derivative and an aldehyde.

Research into greener methods has explored solvent-free reaction conditions and the use of natural, biodegradable catalysts. orientjchem.org For example, the formation of Schiff bases between benzaldehyde (B42025) and aniline derivatives has been successfully catalyzed by natural materials like kinnow peel powder under solvent-free conditions, achieving high yields in a matter of minutes. Another approach involves using a bimetallic catalyst on a reduced graphene oxide support (Mn–Co/rGO) for the one-pot synthesis of N-benzylideneaniline from benzyl alcohol and aniline. researchgate.net This method combines the oxidation of the alcohol to an aldehyde and the subsequent condensation with the amine into a single, efficient step. researchgate.net

Microwave-assisted synthesis is another green protocol that has been applied to related multicomponent reactions. For the synthesis of aminoalkyl naphthols, which share structural similarities with this compound, microwave irradiation in the presence of a biodegradable Lewis acid catalyst like tannic acid has been shown to be an effective and environmentally benign method. orientjchem.org These approaches often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents compared to conventional heating methods. orientjchem.org A patented method for synthesizing substituted o-nitroanilines also highlights a greener approach by avoiding high temperatures, high pressures, and the use of strong acids, which simplifies post-reaction workup and reduces environmental pollution. google.com

Synthetic Approaches for this compound Derivatives with Varied Substituents

The synthesis of this compound derivatives with different functional groups on either the benzyl or the aniline ring is crucial for tuning the molecule's chemical and physical properties. Various synthetic strategies allow for the introduction of a wide range of substituents.

One primary method is to start with appropriately substituted precursors. For example, to introduce substituents on the benzyl ring, a substituted benzylamine or benzyl halide can be used. The synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline was accomplished by reacting (3,5-bis(trifluoromethyl)phenyl)methanamine with 1-fluoro-2-nitrobenzene. mdpi.com Similarly, to place substituents on the aniline ring, a substituted nitroaniline can be used as the starting material. The synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA) was carried out using benzyl chloride and 2-methyl-4-nitroaniline. x-mol.com

Another approach involves the chemical modification of the N-benzyl-nitroaniline scaffold itself. The nitro group is particularly versatile for transformations. It can be reduced to an amino group using reagents like tin(II) chloride or through catalytic hydrogenation, opening pathways to a different class of derivatives.

A patent for the synthesis of substituted nitroanilines describes a general method where a substituted aniline is nitrated. google.com The substituents (R groups) on the aniline ring can be C1-C4 alkyl, C1-C4 alkoxy, halogen, or aryloxy groups, demonstrating the wide applicability of this method for creating a diverse library of derivatives. google.com The regioselective nitration of N-alkyl anilines using tert-butyl nitrite also provides a route to N-alkyl nitroanilines with specific substitution patterns. sci-hub.se

The table below summarizes synthetic approaches for various N-benzyl-nitroaniline derivatives.

| Derivative | Precursor 1 | Precursor 2 | Method | Source |

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | (3,5-bis(trifluoromethyl)phenyl)methanamine | 1-fluoro-2-nitrobenzene | Nucleophilic Aromatic Substitution | mdpi.com |

| N-benzyl-4-nitroaniline | 4-nitroaniline | Benzaldehyde | Reductive Amination | |

| N-benzyl-4-nitroaniline | 4-nitroaniline | Benzyl chloride | Alkylation | |

| N-benzyl-2-methyl-4-nitroaniline | 2-methyl-4-nitroaniline | Benzyl chloride | Alkylation | x-mol.com |

| N-benzyl-3-anilinopropanamides (methoxy-substituted) | Substituted 3-anilinopropanamides | Benzylamine | Amine Exchange | scirp.org |

Advanced Structural Elucidation and Solid State Characterization of N Benzyl 3 Nitroaniline

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been instrumental in determining the precise three-dimensional arrangement of atoms and molecules within the N-benzyl-3-nitroaniline crystal.

Determination of Crystallographic Parameters and Space Group

This compound crystallizes in the monoclinic system with the space group P2₁ iucr.orgresearchgate.netresearchgate.net. This non-centrosymmetric space group is a key indicator for potential second-order nonlinear optical (NLO) properties. researchgate.net The crystallographic parameters have been determined at a temperature of 295 K. iucr.orgiucr.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.3359 (2) |

| b (Å) | 19.2285 (6) |

| c (Å) | 5.6017 (2) |

| β (°) | 97.334 (3) |

| Volume (ų) | 570.04 (3) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 295 |

Analysis of Molecular Conformation and Torsion Angles

The molecule of this compound adopts a bent conformation. irb.hrresearchgate.net A significant feature of its structure is the twist between the two aromatic rings. The dihedral angle between the planes of the benzyl (B1604629) and nitroaniline rings is 86.0(6)°. iucr.orgirb.hr This near-perpendicular arrangement is a defining characteristic of the molecule's three-dimensional shape.

Identification and Characterization of Hydrogen Bonding Interactions

The crystal structure of this compound is stabilized by a network of hydrogen bonds. iucr.org These interactions play a crucial role in the formation of the supramolecular assembly. Classical N—H···O hydrogen bonds are present, where the amine hydrogen (H1) interacts with an oxygen atom (O1) of the nitro group of an adjacent molecule. iucr.orgiucr.org

Table 2: Hydrogen-Bond Geometry (Å, °)

| D—H···A | D-H | H···A | D···A | D—H···A | Symmetry Code |

|---|---|---|---|---|---|

| N1—H1···O1 | 0.84 (2) | 2.44 (2) | 3.263 (2) | 166 (2) | x+1, y, z-1 |

| C6—H6···O2 | 0.93 | 2.45 | 3.364 (2) | 169 | x, y, z-1 |

| C13—H13···O1 | 0.93 | 2.67 | 3.293 (2) | 125 | x, y, z-1 |

| C7—H7A···O1 | 0.97 | 2.61 | 3.318 (2) | 130 | x+1, y, z |

Data sourced from reference iucr.org.

Elucidation of Supramolecular Architecture and Crystal Packing

The interplay of the hydrogen bonds described above dictates the supramolecular architecture of this compound. The primary structural motif is the formation of one-dimensional chains along the uniovi.es crystallographic direction, driven by N—H···O and C—H···O interactions. iucr.orgiucr.org These chains are then interconnected into more complex layers. researchgate.net The specific positioning of the nitro group at the meta-position is crucial; for instance, in the similar compound N-benzyl-4-nitroaniline, the N—H···O bonding is absent, highlighting the significant influence of isomerism on the supramolecular aggregation. iucr.orgresearchgate.net

Powder X-ray Diffraction for Crystalline Phase Confirmation

Powder X-ray diffraction (PXRD) analysis has been employed to confirm the crystalline nature and phase purity of synthesized this compound. researchgate.netnih.gov The results from PXRD are consistent with the single crystal X-ray diffraction data, verifying that the bulk material possesses the same crystalline phase as the single crystal used for the detailed structural elucidation. researchgate.net

Hirshfeld Surface Analysis for Detailed Intermolecular Contacts

Hirshfeld surface analysis provides a powerful tool for the detailed visualization and quantification of intermolecular interactions within the crystal. researchgate.netresearchgate.netnih.gov For this compound, this analysis highlights the nature and distribution of close contacts between molecules. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. researchgate.net

Vibrational Spectroscopy for Functional Group Validation

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations of this compound, its structural features can be unequivocally validated.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The analysis of the FT-IR spectrum confirms the key structural components of the molecule. researchgate.net A prominent spectral band observed at 3404 cm⁻¹ is attributed to the stretching vibration of the N-H group in the secondary amine linkage. researchgate.net This is a key indicator of the benzylamine (B48309) structure.

Furthermore, studies have revealed the presence of intermolecular hydrogen bonding of the N-H···O type, which influences the solid-state packing of the molecules. researchgate.net The vibrations associated with the nitro (NO₂) group and the aromatic rings also present characteristic absorption bands that are essential for a complete structural assignment.

Table 1: Key FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |

|---|---|---|

| 3404 | N-H stretching | researchgate.net |

| 1530 (approx.) | Asymmetric NO₂ stretching | |

| 1350 (approx.) | Symmetric NO₂ stretching | |

| 3100-3000 (approx.) | Aromatic C-H stretching |

Note: Approximate values for nitro and aromatic stretches are based on typical ranges for related compounds and serve for general validation.

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the molecular structure of this compound by detailing the chemical environment of each proton and carbon atom.

High-resolution ¹H and ¹³C NMR spectra have been recorded in deuterated chloroform (B151607) (CDCl₃). ias.ac.in The ¹H NMR spectrum distinctly shows a signal for the single amine proton (-NH), a singlet for the two benzylic protons (-CH₂), and a series of multiplets in the aromatic region corresponding to the protons on the two different phenyl rings. ias.ac.in

The ¹³C NMR spectrum provides further confirmation, showing distinct signals for each of the 13 carbon atoms in the molecule. ias.ac.in The chemical shifts are consistent with the proposed structure, including the carbons of the benzyl group, the nitro-substituted phenyl ring, and the benzylic carbon. ias.ac.in

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|

| 7.54 - 7.25 | multiplet | 8H | Aromatic protons (Ar-H) | ias.ac.in |

| 6.87 | multiplet | 1H | Aromatic proton (Ph) | ias.ac.in |

| 4.39 | singlet | 1H | Amine proton (-NH) | ias.ac.in |

Table 3: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Source |

|---|---|---|

| 149.38 | Aromatic C-N | ias.ac.in |

| 148.74 | Aromatic C-NO₂ | ias.ac.in |

| 138.03 | Aromatic C (Quaternary) | ias.ac.in |

| 129.76 | Aromatic CH | ias.ac.in |

| 128.86 | Aromatic CH | ias.ac.in |

| 127.67 | Aromatic CH | ias.ac.in |

| 118.72 | Aromatic CH | ias.ac.in |

| 112.13 | Aromatic CH | ias.ac.in |

| 106.54 | Aromatic CH | ias.ac.in |

Quantum Chemical and Theoretical Investigations of N Benzyl 3 Nitroaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating N-benzyl-3-nitroaniline, offering a balance between computational cost and accuracy. Methodologies such as the B3LYP functional combined with basis sets like 6-311G++(d,p) are commonly used to model its properties researchgate.net.

The molecular geometry of this compound has been determined through single-crystal X-ray diffraction and corroborated by DFT calculations researchgate.netresearchgate.net. The compound crystallizes in a monoclinic system with a P21 space group researchgate.net. Its structure is characterized by a distinctly bent conformation.

Experimental data reveals a significant twist in the molecular backbone. The torsion angle about the central C1—N1—C7—C8 bond is 72.55 (19)°, and the dihedral angle between the planes of the two aromatic rings is 86.0 (6)° nih.gov. This non-planar arrangement is a key structural feature. DFT-optimized geometries are typically compared with such experimental X-ray diffraction data to validate the computational method asianpubs.org.

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21 | researchgate.net |

| C1—N1—C7—C8 Torsion Angle | 72.55 (19)° | nih.gov |

This interactive table summarizes key geometric data obtained from crystallographic studies.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the potential for intramolecular charge transfer (ICT). uni-rostock.de

For this compound, analysis of the FMOs indicates an effective redistribution of charge from donor moieties to acceptor fragments within the molecule mdpi.com. A study utilizing the B3LYP/6-311G++(d,p) method determined the energy gap for the molecule researchgate.net. A smaller energy gap is generally associated with higher chemical reactivity and significant charge transfer interactions occurring within the compound nih.govuni-rostock.de.

Table 2: Frontier Molecular Orbital Energy Data for this compound

| Parameter | Method | Value | Reference |

|---|

This table presents the calculated HOMO-LUMO energy gap, a key indicator of molecular electronic behavior.

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions and optical properties of this compound. researchgate.net This method allows for the computation of the theoretical UV-Visible absorption spectrum, which can then be compared with experimental data. researchgate.net Such analyses are crucial for evaluating the material's suitability for optoelectronic devices. mdpi.com

Experimental UV-Visible spectral analysis shows that the compound is transparent in the visible region, with a lower cut-off wavelength reported to be around 320 nm. researchgate.net Theoretical calculations using approaches like the CAM-B3LYP method help in understanding the specific electronic transitions responsible for the observed absorption bands. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net The analysis examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis type orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. uni-muenchen.dematerialsciencejournal.org

In this compound, NBO analysis has been used to theoretically study electron delocalization and charge transfer processes. researchgate.net Significant E(2) values indicate a strong interaction between electron donors and acceptors, leading to charge transfer that stabilizes the molecule and contributes to its nonlinear optical properties. materialsciencejournal.org These hyperconjugative interactions involve the delocalization of electron density from lone pair orbitals (like those on the oxygen and nitrogen atoms) to anti-bonding orbitals (σ* or π*) elsewhere in the molecule. materialsciencejournal.org

Natural Population Charge Distribution Analysis

Natural Population Analysis (NPA) provides a method for calculating the distribution of the electronic charge on each atom within the molecule. uni-rostock.de This analysis is derived from the NBO calculations and offers a more stable description of the atomic charges compared to other methods like Mulliken population analysis. uni-rostock.deacs.org

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding

The supramolecular structure of this compound is governed by a network of intermolecular hydrogen bonds, which have been characterized by X-ray crystallography and can be modeled computationally. nih.govresearchgate.net

In the crystal lattice, molecules are linked into chains along the direction primarily through a classical N—H···O hydrogen bond. nih.gov This primary interaction is further supported by several non-classical C—H···O hydrogen bonds, which contribute to the stability of the three-dimensional crystal packing. nih.gov Notably, this bonding pattern is sensitive to the position of the nitro group, as the related compound N-benzyl-4-nitroaniline lacks this N—H···O bonding entirely. nih.gov

Table 3: Hydrogen Bonding Interactions in Crystalline this compound

| Donor-H···Acceptor | D···A Distance (Å) | Type | Reference |

|---|---|---|---|

| N1—H1···O1 | 3.263 (2) | Classical | nih.gov |

| C6—H6···O2 | 3.364 (2) | Non-classical | nih.gov |

| C13—H13···O1 | 3.293 (2) | Non-classical | nih.gov |

This interactive table details the specific hydrogen bonds that define the supramolecular assembly of this compound in the solid state.

Table of Mentioned Chemical Compounds

| Compound Name | Formula | Role in Article |

|---|---|---|

| This compound | C13H12N2O2 | Primary subject of the article |

Theoretical Basis for Structure-Activity Relationship (SAR) Derivations

The exploration of a molecule's therapeutic or biological potential is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to elucidate how the specific structural features of a compound influence its biological activity. For this compound, a molecule possessing a flexible benzyl (B1604629) group, a secondary amine linker, and an electron-withdrawing nitro-substituted aniline (B41778) ring, theoretical and quantum chemical investigations provide a powerful framework for deriving SARs. These computational approaches allow for the prediction of molecular properties and their correlation with biological effects, thereby guiding the synthesis of more potent and selective analogues.

The foundation of theoretical SAR studies lies in the principle that the biological activity of a molecule is a function of its electronic, steric, and hydrophobic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these properties with a high degree of accuracy. dergipark.org.tr By calculating a range of molecular descriptors for this compound and its hypothetical derivatives, it is possible to construct Quantitative Structure-Activity Relationship (QSAR) models. nih.govscispace.com These models establish a mathematical correlation between the calculated descriptors and an observed biological activity, such as enzyme inhibition or cytotoxicity. mdpi.comnih.gov

A critical starting point for any theoretical investigation is the molecule's three-dimensional geometry. The crystal structure of this compound reveals a bent conformation, with a significant torsion angle of approximately 72.55° between the central C-N bond and the benzyl group. researchgate.netirb.hr The two aromatic rings are oriented at a dihedral angle of about 86.0°. researchgate.netirb.hr This non-planar structure is crucial as it dictates how the molecule can interact with a biological target. Theoretical geometry optimization, typically performed using DFT methods, can further explore the molecule's conformational landscape in different environments (e.g., in the gas phase or in a solvent).

Key quantum chemical descriptors that form the basis of SAR derivations for nitroaromatic compounds like this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate and accept electrons, respectively. ucsb.edu For nitroaromatic compounds, the energy of the LUMO is often correlated with their mechanism of toxicity, which can involve bioreduction of the nitro group. mdpi.com A lower LUMO energy suggests a greater ease of reduction and potentially higher activity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding non-covalent interactions with a biological receptor, such as hydrogen bonding and electrostatic interactions. The nitro group in this compound, for instance, creates a strongly electrophilic region.

Atomic Charges: Calculating the partial charges on each atom helps to pinpoint specific sites for interaction. For example, the nitrogen and oxygen atoms of the nitro group and the nitrogen of the amine linker are expected to be key interaction sites.

Polarizability and Hyperpolarizability: These descriptors relate to the deformability of the molecule's electron cloud in an electric field. Polarizability can be crucial for understanding van der Waals interactions within a binding pocket. dergipark.org.tr

To establish a SAR, one would systematically modify the structure of this compound and calculate the corresponding descriptors. For instance, substituents could be added to either of the aromatic rings, or the benzyl group could be replaced with other functionalities. The resulting data can be compiled into tables to build a QSAR model.

Below is an interactive, hypothetical data table illustrating how quantum chemical descriptors for a series of this compound derivatives could be presented. The biological activity is given as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), where a higher value indicates greater potency.

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | LogP | pIC50 (Hypothetical) |

| 1 | H (this compound) | -6.5 | -1.8 | 4.5 | 3.2 | 5.0 |

| 2 | 4'-Chloro | -6.6 | -1.9 | 5.0 | 3.9 | 5.5 |

| 3 | 4'-Methoxy | -6.3 | -1.7 | 4.8 | 3.1 | 5.2 |

| 4 | 4-Fluoro | -6.7 | -2.0 | 5.2 | 3.4 | 5.7 |

| 5 | 4-Methyl | -6.4 | -1.75 | 4.6 | 3.7 | 5.3 |

| 6 | 3',5'-Dichloro | -6.8 | -2.1 | 5.8 | 4.6 | 6.2 |

From such a dataset, a QSAR equation could be derived using statistical methods like Multiple Linear Regression (MLR). A hypothetical QSAR model might look like:

pIC50 = k1(LUMO) + k2(LogP) + k3(Dipole) + C

Where kn are the regression coefficients and C is a constant. Such an equation would quantify the contribution of each property to the biological activity. For example, a negative coefficient for LUMO would confirm that a lower LUMO energy leads to higher potency.

Research on Nonlinear Optical Nlo Properties and Optoelectronic Applications

Second-Order Nonlinear Optical (NLO) Activity of N-benzyl-3-nitroaniline

This compound exhibits notable second-order NLO activity, which is the ability of a material to interact with intense light to produce new light at twice the initial frequency, a phenomenon known as second-harmonic generation (SHG).

The SHG efficiency of this compound has been quantified using the Kurtz-Perry powder technique. researchgate.net Studies have shown that the SHG efficiency of NB3N is approximately 2.5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. springerprofessional.de Another study reported an SHG efficiency 1.66 times that of KDP. researchgate.net This superior efficiency highlights its potential for applications in frequency conversion. springerprofessional.de The measurement involves irradiating a powdered sample of the material with a laser and measuring the intensity of the generated second-harmonic light.

Table 1: Comparison of SHG Efficiency

| Compound | SHG Efficiency Relative to KDP |

|---|---|

| This compound (NB3N) | ~2.5 times greater springerprofessional.de |

| This compound (B3NA) | 1.66 times greater researchgate.net |

For a material to exhibit second-order NLO properties like SHG, its crystal structure must be non-centrosymmetric. This means that the crystal lacks a center of inversion, a point through which all elements of the crystal can be reflected and remain unchanged. This compound crystallizes in the monoclinic system with the space group P2₁, which is non-centrosymmetric. researchgate.netspringerprofessional.deresearchgate.net This specific crystal arrangement is crucial for its observed NLO activity. springerprofessional.de The absence of a center of symmetry at the molecular level allows for a net second-order polarization to develop when the material is subjected to a strong electric field from a laser, leading to efficient SHG. springerprofessional.de

Evaluation of Second Harmonic Generation (SHG) Efficiency

Electro-Optical Effects in this compound Containing Materials

While direct studies on the electro-optical effects of pure this compound are not extensively detailed in the provided results, research on the related compound N-benzyl-2-methyl-4-nitroaniline (BNA) provides significant insights. When BNA is doped into nematic liquid crystals, it has been shown to improve the electro-optical responses of the liquid crystal device. mdpi.comnih.gov Specifically, BNA doping can decrease the threshold voltage required to switch the liquid crystal cell and can lead to a significantly faster fall time. nih.gov This is attributed to a decrease in the rotational viscosity of the liquid crystal mixture and an increase in its dielectric anisotropy. nih.gov Furthermore, density functional theory calculations have confirmed that the BNA dopant increases the dipole moment and polarizability of the liquid crystal mixture. nih.gov These findings suggest that this compound, with its similar molecular structure, could potentially be explored for similar applications in modulating the electro-optical properties of materials.

Terahertz (THz) Generation and Detection Capabilities of Related Compounds

Research into the NLO properties of related compounds, particularly N-benzyl-2-methyl-4-nitroaniline (BNA), has demonstrated significant potential for terahertz (THz) wave generation and detection. aip.orgoptica.orgnih.gov BNA has been successfully used to generate widely tunable THz waves through difference frequency generation (DFG), covering a broad range from 0.1 to 15 THz. optica.orgoptica.org The high nonlinear optical coefficient of BNA, reported to be approximately 234 pm/V, is a key factor in its efficiency for THz generation. optica.org

Furthermore, BNA has been shown to be an efficient emitter for intense THz generation via optical rectification of near-infrared laser pulses. aip.orgnih.gov Studies have achieved optical-to-THz conversion efficiencies of up to 0.8% with a 1 kHz repetition rate pump source. aip.org The broad spectral bandwidth of the generated THz pulses makes BNA a promising material for THz spectroscopy applications. aip.org While these results are for a related compound, they highlight the potential of the N-benzyl-nitroaniline family of materials for applications in the technologically important terahertz region of the electromagnetic spectrum.

Potential for Frequency Conversion and Integration into Optoelectronic Devices

The strong second-order NLO response of this compound, evidenced by its high SHG efficiency, positions it as a promising candidate for frequency conversion applications. springerprofessional.de Materials with high SHG efficiency are essential components in technologies that require light of a specific frequency that may not be readily available from common laser sources. For example, they can be used to double the frequency of an infrared laser to produce visible light.

The combination of its NLO properties with good thermal and mechanical stability makes this compound suitable for fabrication into optoelectronic devices. springerprofessional.de Its transparency in the visible and near-ultraviolet regions is another crucial property for such applications. springerprofessional.de The potential to grow large, high-quality single crystals of related compounds like BNA further enhances the feasibility of integrating these materials into practical devices such as optical modulators and frequency converters. optica.org

Chemical Reactivity and Transformation Studies of N Benzyl 3 Nitroaniline

Reactivity of the Nitro Group: Reduction to Amine Derivatives

The nitro group of N-benzyl-3-nitroaniline is a key site for chemical modification, with its reduction to a primary amine being a principal transformation. This conversion yields N¹-benzylbenzene-1,3-diamine, a valuable diamine intermediate for further synthesis. The reduction can be achieved through several methods, most notably catalytic hydrogenation.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profiles. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. acs.orgresearchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as ethanol (B145695) or methanol. mdpi.com For instance, the reduction of a similar compound, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, to its corresponding diamine is successfully achieved using 10% Pd/C in ethanol under 4 bar of hydrogen pressure. mdpi.com Another effective catalytic system involves using formic acid as a hydrogen source in the presence of a palladium catalyst and a base like triethylamine (B128534). researchgate.net This method was used for the catalytic reduction of the nitro group in N-phenethyl-3-nitroaniline. researchgate.net

Chemical reductants also provide a viable route for the reduction of the nitro group. Reagents such as tin(II) chloride in hydrochloric acid are effective for this purpose. The choice of reduction method can be critical to avoid side reactions, such as the cleavage of the C-N bond of the benzyl (B1604629) group (debenzylation), which can occur under harsh hydrogenation conditions.

Table 1: Representative Conditions for Nitro Group Reduction

| Reactant Analog | Reagent/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 10% Pd/C, H₂ | Ethanol | 25 °C, 4 bar, 6 h | N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine | mdpi.com |

| N-phenethyl-3-nitroaniline | Formic acid, Pd catalyst, Triethylamine | Not specified | Not specified | N-butyl-N-phenethyl-1,3-benzenediamine (after further steps) | researchgate.net |

| p-Nitroaniline | Raney Ni, H₂ | Water | 50 °C, 3.0 MPa | p-Phenylenediamine | researchgate.net |

Reactivity of the Secondary Amine Moiety: Alkylation and Acylation Reactions

The secondary amine in this compound is a nucleophilic center that readily participates in alkylation and acylation reactions. These transformations allow for the introduction of a wide variety of substituents on the nitrogen atom, further diversifying the molecular structure.

Alkylation: N-alkylation of the secondary amine with alkyl halides is a direct method for synthesizing tertiary amines. researchgate.netucalgary.ca The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. ucalgary.ca To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation and to neutralize the hydrogen halide byproduct, a base is often employed. ucalgary.calibretexts.org Bases such as Hünig's base (N,N-diisopropylethylamine) or potassium hydride with triethylamine have been used effectively in the N-alkylation of secondary amines. researchgate.netjst.go.jp Another approach involves using cesium carbonate in DMF, which has been shown to promote selective mono-N-alkylation and suppress the undesired dialkylation. researchgate.net

Acylation: Acylation of the secondary amine leads to the formation of N,N-disubstituted amides. This reaction typically involves reacting this compound with highly reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.orgorgoreview.comlumenlearning.com The reaction mechanism is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the amide and a leaving group. orgoreview.com The reaction is often conducted in the presence of a non-nucleophilic base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acid (e.g., HCl) generated. orgoreview.com Once formed, the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the carbonyl group, which prevents further acylation. libretexts.orgorgoreview.com This reactivity was demonstrated in the acylation of N-phenethyl-3-nitroaniline with butyryl chloride as part of a multi-step synthesis. researchgate.net

Table 2: General Reactions of the Secondary Amine Moiety

| Reaction Type | Reagent | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., Hünig's base, Cs₂CO₃) | researchgate.netresearchgate.net |

| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride | N,N-disubstituted Amide | Base (e.g., Pyridine, NaOH) | orgoreview.comlumenlearning.com |

Cyclization Reactions Involving this compound Precursors or Analogs

The structure of this compound and its derivatives serves as a scaffold for the synthesis of various heterocyclic systems through cyclization reactions. These reactions often involve transformations of both the nitro and amine functionalities, or the participation of the aromatic rings.

One notable example involves the cyclization of N-benzyl-3-anilinopropanamides, which are structural analogs of this compound. These compounds, upon treatment with acetic anhydride, can undergo cyclization to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. scirp.org This suggests that derivatives of this compound, after suitable functionalization, could be precursors to the tetrahydroquinoline ring system, a common motif in biologically active molecules. scirp.org

Furthermore, research on N,N-dialkyl-3-nitroanilines, which are closely related analogs, has shown their utility in constructing benzothiazoles. rsc.org In a reaction promoted by elemental sulfur and DABCO, these nitroanilines undergo annulation with styrenes to yield 2-benzyl benzothiazoles. rsc.org This type of transformation highlights the potential for the nitroaniline core to participate in complex, multicomponent cyclization cascades.

Another relevant cyclization strategy is the synthesis of benzimidazoles from ortho-nitroaniline precursors. A transition-metal-free reductive cascade reaction between an ortho-nitroaniline and a benzyl amine can yield a benzimidazole. organic-chemistry.org This type of intramolecular cyclization, following the reduction of the nitro group, is a powerful method for building heterocyclic rings and could be applicable to isomers or derivatives of this compound.

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

This compound stands out as a versatile synthetic intermediate due to the dual reactivity of its functional groups. cymitquimica.com The ability to selectively transform the nitro group or the secondary amine allows for a stepwise and controlled construction of more complex molecules, a fundamental concept in multistep synthesis. libretexts.org

The reduction of the nitro group to an amine (Section 6.1) generates N¹-benzylbenzene-1,3-diamine. This product is a bifunctional building block in its own right, with two distinct amine groups (one primary, one secondary) that can be further functionalized, for example, in the synthesis of polymers or heterocyclic compounds like benzimidazoles. mdpi.commdpi.com

Simultaneously, the secondary amine can be elaborated through alkylation or acylation (Section 6.2) prior to or after the modification of the nitro group. This orthogonal reactivity is exemplified in a multi-step synthesis where 3-nitroaniline (B104315) is first converted to N-phenethyl-3-nitroaniline, then acylated with butyryl chloride, followed by reduction of the nitro group, and finally reduction of the amide to yield a complex tertiary amine, N-butyl-N-phenethyl-1,3-benzenediamine. researchgate.net This sequence demonstrates how intermediates like this compound are crucial for systematically building molecular complexity.

The potential for this compound derivatives to undergo cyclization reactions (Section 6.3) further enhances its utility, providing pathways to important heterocyclic scaffolds such as tetrahydroquinolines and benzothiazoles. scirp.orgrsc.org Its application as an intermediate in the preparation of dyes and pharmaceuticals underscores its importance in both academic research and industrial chemistry. cymitquimica.com

Exploration of Biological Activity and Medicinal Chemistry Relevance

Investigations into Antimicrobial Potential of N-benzyl-3-nitroaniline and Analogues

The antimicrobial properties of nitroaromatic compounds are well-documented, with the nitro group often playing a crucial role in their mechanism of action. nih.govresearchgate.net Aniline (B41778) derivatives have demonstrated potential against resilient bacteria such as Pseudomonas aeruginosa. The antimicrobial effect is frequently attributed to the nitro group's ability to undergo redox reactions within microbial cells, leading to the formation of toxic intermediates. nih.govresearchgate.net These reactive species can covalently bind to essential biomolecules like DNA, causing cellular damage and ultimately, cell death. nih.gov

Research on analogues provides insight into the potential of the this compound scaffold. For instance, N-benzyl-4-nitroaniline, a positional isomer, has shown noteworthy antimicrobial activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus. Furthermore, studies on 4-nitroaniline-based azo derivatives have confirmed in vitro activity against both S. aureus and E. coli. researchgate.net A nitrate (B79036) salt of 3-nitroaniline (B104315) has also been the subject of antimicrobial evaluation, underscoring the interest in this chemical class for developing new anti-infective agents. acs.org

Table 1: Antimicrobial Activity of Selected Nitroaniline Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Aniline Derivatives | Pseudomonas aeruginosa | Potential activity against resistant strains | |

| N-Benzyl-4-nitroaniline | Staphylococcus aureus | Inhibitory activity | |

| 4-Nitroaniline-based azo derivatives | S. aureus, E. coli | In vitro activity | researchgate.net |

Research on Anti-inflammatory Properties of Related Nitroaniline Compounds

Several studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. The mechanism often involves the modulation of key inflammatory pathways. For example, certain aniline derivatives may exert their effects by inhibiting nitric oxide synthase (iNOS) activity and reducing the production of pro-inflammatory cytokines. Similarly, 2,6-dichloro-4-nitroaniline (B1670479) has been shown to possess anti-inflammatory properties. biosynth.com

A nitro-Schiff base compound demonstrated significant anti-inflammatory effects in vivo, including reduced neutrophil migration and paw edema, which was associated with decreased nitric oxide production. researchgate.net Other research has focused on thiourea (B124793) derivatives of meta-nitrophenyl, which also exhibit anti-inflammatory activity. e3s-conferences.orgresearchgate.net The anti-inflammatory properties of nitrated fatty acids have been linked to their ability to down-regulate the expression of inducible nitric oxide synthase (NOS2). nih.gov These findings collectively suggest that the nitroaniline scaffold is a promising starting point for the development of novel anti-inflammatory agents. ontosight.aiontosight.ai

Table 2: Anti-inflammatory Activity of Related Nitroaniline Compounds

| Compound/Derivative Class | Mechanism/Model | Key Findings | Reference(s) |

|---|---|---|---|

| Aniline Derivatives | Macrophage cultures | Inhibition of iNOS activity, reduced pro-inflammatory cytokines | |

| Nitro-Schiff Base | In vivo models | Reduced neutrophil migration, paw edema, and NO production | researchgate.net |

| 1-Nicotinoyl-3-(m-nitrophenyl)-thiourea | In vivo models | Anti-inflammatory activity | e3s-conferences.orgresearchgate.net |

| Nitrated fatty acids | Macrophage activation | Down-regulation of NOS2 expression | nih.gov |

Studies in Anticancer Research Involving Nitroaniline Derivatives

The nitroaniline framework is a recurring motif in the design of anticancer agents. The analogue N-benzyl-4-nitroaniline has been explored for its potential to inhibit the growth of various cancer cell lines. A significant area of research involves the development of nitroaniline mustards as hypoxia-selective antitumor agents. nih.govgoogle.com These compounds are designed to be activated under the low-oxygen conditions characteristic of solid tumors, where the nitro group is reduced to a more cytotoxic amine or hydroxylamine, thereby targeting cancer cells with greater specificity. nih.gov

Prodrug strategies have also been employed, where dinitroaniline-based compounds are designed to be selectively activated by nitroreductase enzymes that can be expressed in tumor tissues, minimizing systemic toxicity. nih.gov Other nitroaniline derivatives have shown promise in specific cancer types. For example, diazo derivatives synthesized from meta-nitroaniline displayed cytotoxic activity against MCF-7 breast cancer cells. jddtonline.info Similarly, formazan (B1609692) derivatives prepared from 4-methoxy-2-nitroaniline (B140478) have been investigated for their anticancer effects in breast cancer models. aip.orgeasychair.org Furthermore, certain 4β-p-nitroaniline derivatives have been identified as inhibitors of DNA topoisomerase II, a critical enzyme in cell proliferation. acs.org

Table 3: Anticancer Research on Nitroaniline Derivatives

| Derivative Class | Proposed Mechanism/Target | Cancer Model | Reference(s) |

|---|---|---|---|

| N-Benzyl-4-nitroaniline | Growth inhibition | Various cancer cell lines | |

| Nitroaniline Mustards | Hypoxia-selective activation | Chinese hamster cell lines | nih.gov |

| Dinitroaniline Prodrugs | Nitroreductase-based activation | Prostate cancer cells (PC3) | nih.gov |

| Diazo derivatives of 1,3,4-oxadiazole | Cytotoxicity | MCF-7 breast cancer cells | jddtonline.info |

Enzyme Inhibition Studies of this compound Analogues

Analogues of this compound have been shown to be effective inhibitors of various enzymes. One notable example is the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives as potent and selective inhibitors of SIRT6, a histone deacetylase implicated in metabolism and other cellular processes. researchgate.netbohrium.com One such derivative, compound 6d, exhibited an IC50 value of 4.93 μM against SIRT6 and demonstrated high selectivity over other sirtuins and histone deacetylases. bohrium.com

In other studies, 4-nitroaniline (B120555) was identified as a linear mixed inhibitor of human tissue kallikrein (hK1), binding to both the free enzyme and the enzyme-substrate complex. bjournal.orgnih.gov Additionally, p-nitroaniline has been investigated for its anticholinergic effects through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. dergipark.org.tr The ability of nitroaniline derivatives to inhibit crucial enzymes like DNA topoisomerase II further highlights the therapeutic potential of this chemical scaffold. acs.org

Table 4: Enzyme Inhibition by Nitroaniline Analogues

| Inhibitor | Target Enzyme | Inhibition Type/Potency | Reference(s) |

|---|---|---|---|

| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (6d) | SIRT6 | Potent and selective inhibitor (IC50 = 4.93 μM) | researchgate.netbohrium.com |

| 4-Nitroaniline | Human Tissue Kallikrein (hK1) | Linear mixed inhibition (Ki = 38.6 µM) | bjournal.orgnih.gov |

| p-Nitroaniline | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Effective inhibition | dergipark.org.tr |

| 4β-p-Nitroaniline Derivatives | DNA Topoisomerase II | Catalytic inhibition | acs.org |

Hypothesized Mechanisms of Biological Interaction and Target Engagement

The biological activities of nitroaniline derivatives are intrinsically linked to the chemical properties of the nitro group. nih.gov This electron-withdrawing group significantly influences the electronic properties and polarity of the molecule, which can enhance interactions with nucleophilic sites within biological targets like proteins and enzymes. nih.govresearchgate.net

Considerations for Ligand Design and Drug Development based on this compound Scaffold

The this compound scaffold offers a versatile platform for drug design and development. The presence of distinct chemical moieties—the benzyl (B1604629) group, the aniline core, and the nitro group—allows for systematic structural modifications to optimize pharmacokinetic and pharmacodynamic properties. For instance, modifying the substituents can influence critical properties like lipophilicity and aqueous solubility, which are crucial for drug delivery and efficacy. ontosight.ainih.gov

The development of hypoxia-selective cytotoxins from nitroaniline mustards, achieved by adding hydrophilic side chains to improve solubility and potency, exemplifies a successful design strategy. nih.gov The scaffold has also been used to create prodrugs for targeted cancer therapy, where the nitro group acts as a latent cytotoxic agent until its activation by tumor-specific enzymes. nih.gov Furthermore, the nitroaniline moiety has been incorporated into more complex heterocyclic systems, such as pyridazines and benzimidazoles, to develop novel agents targeting specific receptors like VEGFR-2 for antiangiogenic therapy. tandfonline.comnih.govresearchgate.net These examples demonstrate that the this compound framework is a valuable starting point for generating diverse chemical libraries and discovering new therapeutic leads.

常见问题

Q. What is the standard synthetic route for N-benzyl-3-nitroaniline in academic settings?

The synthesis follows a protocol derived from the 40th International Chemistry Olympiad (IChO) Preparatory Problems. It involves nucleophilic substitution between 3-nitroaniline and benzyl bromide under basic conditions (e.g., sodium hydroxide or potassium carbonate). Modifications include solvent choice (e.g., ethanol or DMF) and crystallization from ethanol to yield yellow crystals. This method is reproducible in academic labs and has been adapted for student training .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

X-ray crystallography (monoclinic space group P2₁, a = 5.3359 Å, b = 19.2285 Å, c = 5.6017 Å) confirms the molecular structure, while NMR (¹H/¹³C) and IR spectroscopy validate functional groups. Hydrogen bonding networks are identified via refinement of X-ray data (R factor = 0.034), with non-classical C–H···O interactions contributing to supramolecular aggregation .

Q. How is the molecular planarity of this compound determined, and why is it significant?

The mean plane of the nitro group deviates by 1.5° from the aromatic ring, indicating near-planarity. This conformation stabilizes intermolecular interactions (e.g., hydrogen bonds) and influences packing efficiency. Planarity is critical for predicting solubility and reactivity in derivatization studies .

Advanced Research Questions

Q. How does the hydrogen bonding network in this compound differ from its 4-nitro isomer?

The 3-nitro derivative forms chains via classical N–H···O bonds (N1⋯O1 = 3.263 Å) and non-classical C–H···O interactions (C6⋯O2 = 3.364 Å), absent in the 4-nitro analogue. This positional isomerism drastically alters supramolecular aggregation, highlighting the need for crystallographic validation when designing functional materials .

Q. What methodological considerations are critical for analyzing non-classical C–H···O interactions in N-benzylaniline derivatives?

Refinement of X-ray data must account for anisotropic displacement parameters and restraints on hydrogen atom positions. For example, in N-benzyl-3-nitroaniline, C13–H13⋯O1 (3.293 Å) and C7–H7A⋯O1 (3.318 Å) contacts are resolved using difference Fourier maps and least-squares refinement (S = 1.01). Computational tools (e.g., CrystalExplorer) can supplement experimental data to quantify interaction energies .

Q. How do substituents on the benzyl group affect the crystal packing of this compound derivatives?

Studies on N-(4-methylbenzyl)-3-nitroaniline reveal that substituents in the para-position do not disrupt the hydrogen bonding framework. The methyl group increases steric bulk but maintains the chain-like aggregation via N–H···O bonds, demonstrating robustness in crystal engineering .

Q. What contradictions exist in structural data for nitroaniline derivatives, and how can they be resolved?

Discrepancies arise in hydrogen bonding patterns between isomers (e.g., 3-nitro vs. 4-nitro). For example, N-benzyl-4-nitroaniline lacks classical N–H···O bonds, unlike the 3-nitro analogue. Resolution requires comparative crystallography and Hirshfeld surface analysis to map interaction differences .

Q. How can computational modeling complement experimental data in understanding molecular conformation?

Density Functional Theory (DFT) calculations can predict torsion angles (e.g., C1–N1–C7–C8 = 72.55°) and compare them with X-ray results. This approach validates conformational stability and identifies electronic effects (e.g., nitro group electron-withdrawing nature) influencing molecular geometry .

Q. What are the implications of this compound’s structural features for nonlinear optical (NLO) applications?

While direct NLO data for N-benzyl-3-nitroaniline is limited, related derivatives like N-benzyl-2-methyl-4-nitroaniline exhibit enhanced second-harmonic generation (SHG) due to planar molecular alignment. The 3-nitro group’s hydrogen bonding potential could similarly optimize crystal packing for NLO performance .

Methodological Recommendations

- Synthesis Optimization : Vary reaction solvents (e.g., DMF for higher yields) and bases (e.g., K₂CO₃ vs. NaOH) to assess purity via melting point and HPLC .

- Crystallography Best Practices : Use high-resolution X-ray data (θ range = 4.6–54.0°) and refine hydrogen atoms with mixed independent/constrained models to resolve weak interactions .

- Data Contradiction Analysis : Compare Hirshfeld surfaces and interaction energies across isomers to explain aggregation differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。